[1-(Benzenesulfonyl)indol-5-yl]methanol
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Overview
Description
[1-(Benzenesulfonyl)indol-5-yl]methanol is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition and Anti-Inflammatory Activity
A series of compounds including 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, related to [1-(Benzenesulfonyl)indol-5-yl]methanol, have been developed and demonstrated potent histone deacetylase (HDAC) inhibitory activities. These compounds, notably more potent than this compound, were effective in suppressing lipopolysaccharide-induced cytokine production and reducing carrageenan-induced acute inflammation in a rat model, suggesting potential for anti-inflammatory applications (Lee et al., 2013).
Green Synthesis and Pharmacological Evaluation
The compound this compound is also relevant in the context of green chemistry. A study reported the water-mediated, one-pot, stepwise green synthesis of related compounds (e.g., 3-amino-1-phenyl-1H-benzo[f]chromen-2-yl (1H-indol-3-yl)methanone), emphasizing the advantages of short reaction times, good yields, simple workup procedures, and eco-friendly conditions. The synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and diclofenac (Reddy et al., 2021).
Methanol Exposure and DNA Adduct Formation
While not directly related to this compound, studies on methanol exposure and its metabolic products offer insights into broader applications of methanol-related compounds. Research has demonstrated that methanol, a structurally simpler molecule, can lead to the formation of hydroxymethyl DNA adducts in various tissues, indicating a potential area of study for DNA damage and repair mechanisms associated with methanol and its derivatives (Lu et al., 2012).
Mechanism of Action
Mode of Action
[1-(Benzenesulfonyl)indol-5-yl]methanol interacts with LOX enzymes, inhibiting their activity . This interaction likely involves the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of LOX enzymes by this compound affects the arachidonic acid metabolic pathway . Normally, LOX enzymes convert arachidonic acid into various eicosanoids, which have both beneficial and harmful effects . By inhibiting LOX, this compound can potentially alter the balance of eicosanoids in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of LOX enzymes. By inhibiting these enzymes, the compound could potentially reduce the production of certain eicosanoids, leading to changes in inflammation and other physiological processes .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRJZYLQIVBRJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379890 |
Source
|
Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182187-39-9 |
Source
|
Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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